3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde
Description
Properties
IUPAC Name |
3,5-dibromo-2-hydroxy-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O3/c1-13-8-5(9)2-4(3-11)7(12)6(8)10/h2-3,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPANPHWQRNQGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1Br)O)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393146 | |
| Record name | 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117238-61-6 | |
| Record name | 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Overview
This method involves the direct bromination of 2-hydroxy-4-methoxybenzaldehyde using molecular bromine () in the presence of a Lewis acid catalyst. The hydroxyl and methoxy groups act as activating directors, enabling regioselective dibromination at positions 3 and 5.
Procedure
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Substrate Preparation : Dissolve 2-hydroxy-4-methoxybenzaldehyde in dichloromethane (DCM).
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Catalyst Addition : Introduce iron(III) bromide () to stabilize the bromonium ion intermediate.
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Bromination : Add dropwise at 0°C, followed by stirring at room temperature for 12 hours.
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Workup : Quench with aqueous sodium thiosulfate, extract with DCM, and purify via recrystallization.
Data Table: Reaction Parameters
Advantages and Limitations
-
Advantages : Single-step synthesis, high regioselectivity due to directing groups.
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Limitations : Requires careful control of stoichiometry to avoid over-bromination.
Tribromide Reagent-Mediated Bromination
Reaction Overview
This method employs a tribromide reagent () for controlled bromination under mild conditions, adapted from protocols for analogous compounds.
Procedure
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Reagent Preparation : Generate by reacting \text{N-methyl-N-butylimidazole with .
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Bromination : Heat 2-hydroxy-4-methoxybenzaldehyde with the tribromide reagent at 60°C for 3 hours.
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Isolation : Extract with ethyl acetate, dry over , and concentrate.
Data Table: Reaction Parameters
Advantages and Limitations
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Advantages : Reduced side reactions, scalable for industrial production.
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Limitations : Tribromide reagent synthesis adds preparatory steps.
Multi-Step Synthesis from Cresol Derivatives
Reaction Overview
Adapting methods for 4-hydroxy-3,5-dibromobenzaldehyde, this route introduces a methoxy group post-bromination.
Procedure
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Nucleus Bromination : Brominate 2-hydroxy-4-methylphenol with at 15–30°C to yield 3,5-dibromo-2-hydroxy-4-methylphenol.
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Side-Chain Bromination : React with at 160°C to form 3,5-dibromo-2-hydroxy-4-(bromomethyl)phenol.
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Oxidation : Oxidize the bromomethyl group to an aldehyde using in acidic conditions.
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Methylation : Protect the hydroxyl group at position 4 using methyl iodide () and .
Data Table: Reaction Parameters
| Step | Conditions | Yield |
|---|---|---|
| Nucleus Bromination | , 25°C, 4h | 80% |
| Side-Chain Bromination | , 160°C, 3h | 60% |
| Oxidation | , , 80°C | 50% |
| Methylation | , , DMF | 85% |
Advantages and Limitations
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Advantages : Compatible with large-scale production.
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Limitations : Low overall yield (≈20%) due to multi-step inefficiencies.
Mechanistic Insights and Regioselectivity
The hydroxyl (-OH) and methoxy (-OCH) groups are ortho/para-directing, favoring bromination at positions 3 and 5. The aldehyde group (-CHO) exerts a meta-directing effect but is overshadowed by the stronger activation of -OH and -OCH. Computational studies suggest that bromination at position 3 is kinetically favored, while position 5 is thermodynamically stable.
Comparative Analysis of Methods
| Method | Yield | Scalability | Complexity |
|---|---|---|---|
| Direct Bromination | 65–70% | Moderate | Low |
| Tribromide Reagent | 70–75% | High | Moderate |
| Multi-Step Synthesis | 20% | High | High |
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products
Oxidation: 3,5-Dibromo-2-hydroxy-4-methoxybenzoic acid.
Reduction: 3,5-Dibromo-2-hydroxy-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structural features allow it to participate in further chemical reactions to produce valuable derivatives. For instance, it has been used to synthesize new methylated and acetylated bromophenol derivatives that exhibit significant biological activities .
Antimicrobial and Anticancer Activities
Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that derivatives synthesized from this compound can ameliorate oxidative damage in cellular models, suggesting its role as a protective agent against reactive oxygen species (ROS) in human keratinocytes.
Herbicidal Applications
The compound is also a precursor for producing herbicidal active substances. For example, it can be transformed into effective herbicides through reactions with hydroxylamine and subsequent condensation processes . This application highlights its potential in agricultural chemistry.
The biological activities associated with this compound can be attributed to its functional groups:
- Bromine Atoms : The presence of bromine enhances the compound's reactivity and biological activity.
- Hydroxyl Group : The phenolic hydroxyl group contributes to its antioxidant properties.
- Methoxy Group : The methoxy group influences the compound's lipophilicity and bioavailability.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde in biological systems involves its interaction with cellular targets such as enzymes and receptors. The compound’s bromine atoms and functional groups allow it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially inhibiting their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares structural features and substituent positions:
| Compound Name | CAS Number | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde | 117238-61-6 | C₈H₆Br₂O₃ | -OH (2), -OCH₃ (4), Br (3,5) | 309.94 |
| Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde) | 134-96-3 | C₉H₁₀O₄ | -OH (4), -OCH₃ (3,5) | 182.20 |
| 4-Hydroxy-3,5-dimethylbenzaldehyde | 2233-18-3 | C₉H₁₀O₂ | -OH (4), -CH₃ (3,5) | 150.17 |
| 3,5-Dibromo-2,4-dihydroxybenzaldehyde | 116096-91-4 | C₇H₄Br₂O₃ | -OH (2,4), Br (3,5) | 295.91 |
| 4-(Difluoromethoxy)-3-methoxybenzaldehyde | 151103-08-1 | C₈H₆F₂O₃ | -OCHF₂ (4), -OCH₃ (3) | 188.13 |
Key Observations:
- Bromine vs. Methoxy Groups : Bromine increases molecular weight and electron-withdrawing effects compared to methoxy (-OCH₃) or methyl (-CH₃) groups, altering reactivity in electrophilic substitutions .
- Fluorine Substituents : 4-(Difluoromethoxy)-3-methoxybenzaldehyde incorporates electronegative fluorine, enhancing stability and altering electronic properties compared to brominated analogs .
Physicochemical Properties
| Property | This compound | Syringaldehyde | 4-Hydroxy-3,5-dimethylbenzaldehyde |
|---|---|---|---|
| Melting Point (°C) | 97–101 | 112–114 | 110–112 |
| Boiling Point (°C) | 317.5 | 315 (decomp.) | ~300 (estimated) |
| LogP (Lipophilicity) | 2.74 | 1.21 | 0.8 |
| Solubility | Low in water; soluble in DMSO, acetone | Soluble in ethanol, chloroform | Limited water solubility |
Key Observations:
Biological Activity
3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde is an organic compound notable for its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₈H₆Br₂O₃
- Molecular Weight : 279.91 g/mol
- CAS Number : 117238-61-6
The compound features two bromine atoms, a hydroxyl group, and a methoxy group attached to a benzaldehyde moiety. This configuration contributes to its reactivity and biological activity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Synthesis Methods
This compound can be synthesized through various methods, including:
- Formylation of 3,5-dibromo-4-methoxyaniline followed by a Vilsmeier-Haack reaction.
- Bromination reactions involving methoxy-substituted phenols.
These synthetic routes allow for the production of the compound in a laboratory setting for further biological evaluation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound has significant antimicrobial properties. For instance, it has been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Proteus mirabilis. The minimum inhibitory concentration (MIC) against MRSA was found to be 1024 µg/ml, with substantial biofilm eradication capabilities .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Research suggests that it may induce apoptosis in cancer cell lines by disrupting cellular integrity and promoting oxidative stress .
Antioxidant Activity
This compound exhibits antioxidant properties that help mitigate oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
The mechanisms through which this compound exerts its biological effects include:
- Interaction with Biological Targets : The compound likely interacts with proteins or enzymes involved in various biochemical pathways. Its brominated structure facilitates nucleophilic substitutions and free radical reactions.
- Disruption of Cell Membrane Integrity : Studies have indicated that the compound can compromise the structural integrity of bacterial cell membranes, leading to increased permeability and cell death .
- Inhibition of Virulence Factors : In the case of P. mirabilis, the compound has been shown to inhibit virulence factors such as urease production and biofilm formation .
Case Studies
Several studies highlight the biological activity of this compound:
Q & A
Q. What are the optimal synthetic routes for 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde, and how can reaction yields be maximized?
The synthesis typically involves bromination and methoxylation of a benzaldehyde precursor. For example, analogous compounds like 3,5-Dichloro-4-hydroxybenzoic acid are synthesized via refluxing substituted phenols with halogenating agents in polar aprotic solvents like DMSO . To maximize yields, controlled stoichiometry of bromine sources (e.g., Br₂ or NBS) and stepwise functionalization (hydroxyl protection before methoxylation) are critical. Post-synthesis purification via recrystallization (e.g., water-ethanol mixtures) or column chromatography is recommended to isolate the product .
Q. What analytical techniques are most reliable for confirming the purity and structure of this compound?
- HPLC : Use a C18 column with a gradient elution system (e.g., phosphate buffer [pH 2]-methanol-acetonitrile) and UV detection at 280 nm for purity assessment .
- X-ray crystallography : Single-crystal diffraction resolves bond lengths and angles, confirming substituent positions (e.g., bromine at C3/C5 and methoxy at C4) .
- NMR/FTIR : ¹H/¹³C NMR verifies aromatic proton environments (e.g., deshielded aldehyde proton at ~10 ppm), while FTIR identifies hydroxyl (3300–3500 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) stretches .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
DFT with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately calculates molecular orbitals, HOMO-LUMO gaps, and electrostatic potential surfaces. For instance, bromine’s electron-withdrawing effects reduce HOMO energy, increasing electrophilicity at the aldehyde group . Absolute hardness (η) and electronegativity (χ), derived from ionization potential (I) and electron affinity (A) via η = (I − A)/2, quantify reactivity trends in nucleophilic substitutions . Basis sets like 6-311+G(d,p) are recommended for halogen-containing systems .
Q. What mechanistic insights explain the compound’s antioxidant activity, and how do substituents influence radical scavenging efficiency?
The hydroxyl group at C2 donates hydrogen atoms to stabilize free radicals (e.g., DPPH•), while bromine’s inductive effect enhances phenolic O–H bond dissociation energy, prolonging antioxidant activity. Comparative studies of analogs (e.g., 4-hydroxy-3,5-dimethoxybenzaldehyde) show methoxy groups at C4 reduce steric hindrance, improving radical accessibility . Electron paramagnetic resonance (EPR) and kinetic assays (e.g., IC₅₀ in μM range) quantify activity .
Q. How do solvent polarity and pH affect the compound’s stability and photodegradation pathways?
In polar solvents (e.g., DMSO, methanol), the aldehyde group undergoes hydration, forming geminal diols, which reversibly dissociate in acidic conditions. UV-Vis spectroscopy reveals λₘₐₓ shifts under varying pH, with degradation via photooxidation of the hydroxyl group producing quinone derivatives. Stability is optimal in dark, anhydrous conditions at 2–8°C .
Data Contradictions and Resolution
Q. Discrepancies in reported biological activities: How to validate the compound’s radioprotective vs. cytotoxic effects?
Some studies highlight radioprotection via Akt pathway activation , while others note cytotoxicity at high concentrations due to bromine-induced DNA alkylation. Resolve contradictions by:
- Dose-response assays : Establish threshold concentrations (e.g., EC₅₀ for radioprotection vs. LC₅₀ for cytotoxicity).
- Pathway-specific inhibitors : Use Akt inhibitors (e.g., MK-2206) to isolate mechanisms .
- Comet assay : Quantify DNA damage vs. repair under irradiation .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
